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Compound Name:
2-Fluoro-4-

(trifluoromethyl)benzaldehyde

Cat. No.: B1268082 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-
(trifluoromethyl)benzaldehyde

This guide provides a comprehensive technical overview of the physical, chemical, and

spectroscopic properties of 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Designed for

researchers, medicinal chemists, and professionals in drug development, this document

synthesizes key data with practical insights to facilitate its effective use as a critical building

block in modern organic synthesis.

Introduction: A Key Fluorinated Building Block
2-Fluoro-4-(trifluoromethyl)benzaldehyde is a disubstituted aromatic aldehyde, a class of

compounds of significant interest in medicinal chemistry and materials science.[1] The strategic

placement of both a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold

imparts unique electronic properties that enhance its utility as a synthetic intermediate.[1][2]

The trifluoromethyl group, a bioisostere for chlorine, increases lipophilicity and metabolic

stability, while the ortho-fluoro substituent modulates the reactivity of the aldehyde and the

aromatic ring.[2] These features make it a valuable precursor for the synthesis of complex

molecules, including kinase inhibitors and other pharmacologically active agents.[3] This guide

will delve into the core physical properties that define its behavior and handling in a laboratory

setting.
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Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundational step for any successful research endeavor.

The following table summarizes the key identifiers for 2-Fluoro-4-
(trifluoromethyl)benzaldehyde.

Identifier Value Source(s)

CAS Number 89763-93-9 [1][4]

Molecular Formula C₈H₄F₄O [4]

Molecular Weight 192.11 g/mol [4]

IUPAC Name
2-fluoro-4-

(trifluoromethyl)benzaldehyde
[4]

InChI Key
KFEHNXLFIGPWNB-

UHFFFAOYSA-N
[4]

SMILES String Fc1cc(ccc1C=O)C(F)(F)F [5]

The molecular structure, characterized by an aldehyde group at position 1, a fluorine atom at

position 2, and a trifluoromethyl group at position 4 of the benzene ring, is visualized below.

Caption: 2D structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde.

Core Physical Properties
The physical properties of a compound dictate its state, handling requirements, and

appropriate purification methods. This compound is typically supplied as a colorless to light

yellow liquid.[1][6]
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Property Value
Significance &
Experimental Insight

Appearance
Clear colorless to light yellow

liquid
[1][6]

Boiling Point 118-119 °C (lit.) [1]

Density 1.41 g/mL at 25 °C (lit.) [1]

Refractive Index (n20/D) 1.45 (lit.) [1]

Flash Point 110 °C (230 °F) - closed cup [1]

Solubility Not specified

Inferred to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and THF based on its

structure. Its solubility in water

is expected to be low.

Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The

combination of fluorine and trifluoromethyl groups creates distinctive spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR: The proton spectrum will show characteristic signals for the aldehyde proton and

the three aromatic protons.

Aldehyde Proton (CHO): Expected as a singlet or a finely split multiplet around δ 9.8-10.5

ppm.

Aromatic Protons (Ar-H): Three distinct multiplets are expected in the aromatic region (δ

7.0-8.5 ppm). The coupling with both ¹⁹F nuclei (the ortho-F and the para-CF₃) will result in

complex splitting patterns (e.g., doublet of doublets, triplets of doublets).
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¹⁹F NMR: This is particularly informative for fluorinated compounds.

Trifluoromethyl Group (-CF₃): A sharp singlet is expected around δ -63 ppm.[7]

Aromatic Fluorine (Ar-F): A multiplet corresponding to the single fluorine atom on the ring.

¹³C NMR: The carbon spectrum will show eight distinct signals, including the aldehyde

carbonyl carbon (δ > 185 ppm) and carbons directly bonded to fluorine, which will exhibit

large C-F coupling constants.[7]

Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1690-

1715 cm⁻¹. The electron-withdrawing nature of the fluorine substituents typically shifts this

band to a higher wavenumber compared to unsubstituted benzaldehyde.

C-F Stretches: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region,

corresponding to the C-F bonds of the trifluoromethyl group and the aromatic ring.

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation patterns.[8]

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion

peak at an m/z of 192.[8]

Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of the

formyl radical (-CHO, M-29) and the loss of a hydrogen radical (-H, M-1). The presence of

the stable trifluoromethyl group will also influence the fragmentation pattern.[9]
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Caption: Standard workflow for the analytical verification of the compound.

Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical intermediate.

5.1 Hazard Profile

2-Fluoro-4-(trifluoromethyl)benzaldehyde is classified as a hazardous substance.
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Hazard Class GHS Code Description

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

Respiratory Irritation H335
May cause respiratory

irritation.

The signal word for this compound is "Warning".[4]

5.2 Recommended Handling Protocol

Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of

vapors.[10]

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

Respiratory Protection: If working outside a fume hood or with potential for aerosolization,

use an appropriate respirator with an organic vapor cartridge.

Avoiding Ignition: Keep away from heat, sparks, and open flames.[11] Use non-sparking

tools for transfers.

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and

place in a sealed container for chemical waste disposal.

5.3 Storage

Proper storage is essential to maintain the compound's integrity.[1]

Store in a cool, dry, and well-ventilated area.[1]

Keep the container tightly sealed to prevent moisture ingress and potential oxidation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.jk-sci.com/products/a01355919
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAB20659~~PDF~~MTR~~CGV4~~EN~~2025-09-12%2016:36:46~~2-Fluoro-6-(trifluoromethyl
https://www.fishersci.com/store/msds?partNumber=AAB2062103&productDescription=4-FLRO-2-%28TRIFLROMETHL%29BENZ+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.innospk.com/en/?news/grok-exploring-2-fluoro-4-trifluoromethylbenzaldehyde-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-2-fluoro-4-trifluoromethylbenzaldehyde-properties-and-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Store away from incompatible materials such as strong oxidizing agents, strong acids, and

strong bases.[10]

Applications in Synthesis and Drug Discovery
The unique electronic properties of 2-Fluoro-4-(trifluoromethyl)benzaldehyde make it a

powerful intermediate. The electron-withdrawing effects of the F and CF₃ groups increase the

electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic

attack.[1] This enhanced reactivity is advantageous in reactions such as:

Wittig reactions

Reductive aminations

Grignard reactions

Aldol condensations

In drug discovery, the incorporation of the 2-fluoro-4-(trifluoromethyl)phenyl moiety into a larger

molecule is a well-established strategy to improve its pharmacokinetic profile, including

metabolic stability and membrane permeability.[2][12] Fluorinated compounds are prevalent in

FDA-approved drugs, highlighting the importance of building blocks like this one.[13]

2-Fluoro-4-
(trifluoromethyl)benzaldehyde

Key Properties:
• Enhanced Electrophilicity

• Lipophilic Moiety
• Metabolic Stability

Core Reactions

Wittig Reaction

Reductive Amination

Grignard Addition

Advanced Intermediates
&

Final Products

Click to download full resolution via product page

Caption: Synthetic utility derived from the compound's core properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAB20659~~PDF~~MTR~~CGV4~~EN~~2025-09-12%2016:36:46~~2-Fluoro-6-(trifluoromethyl
https://www.benchchem.com/product/b1268082?utm_src=pdf-body
https://www.innospk.com/en/?news/grok-exploring-2-fluoro-4-trifluoromethylbenzaldehyde-properties-and-applications
https://www.mdpi.com/1420-3049/30/14/3009
https://pubmed.ncbi.nlm.nih.gov/40733275/
https://www.mdpi.com/2227-9717/10/10/2054
https://www.benchchem.com/product/b1268082?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1268082?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

